2-(4-Methylnaphthalen-1-yl)pyrrolidine

Physicochemical properties Drug-likeness LogP

Researchers need validated intermediates with precise substitution patterns to maintain SAR integrity. Generic naphthyl-pyrrolidine analogs fail to replicate key lipophilicity (LogP 3.4) and steric parameters. - **Solution**: 2-(4-Methylnaphthalen-1-yl)pyrrolidine (≥98%). Rigid naphthalene backbone + single stereocenter ensures reproducible chiral synthesis. - **Application**: CNS receptor ligand development, DAT/NET screening, HPLC retention marker. - **Supply**: Dry, sealed storage at 2-8°C. Standard B2B shipping.

Molecular Formula C15H17N
Molecular Weight 211.30 g/mol
CAS No. 524674-39-3
Cat. No. B13594081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylnaphthalen-1-yl)pyrrolidine
CAS524674-39-3
Molecular FormulaC15H17N
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C2=CC=CC=C12)C3CCCN3
InChIInChI=1S/C15H17N/c1-11-8-9-14(15-7-4-10-16-15)13-6-3-2-5-12(11)13/h2-3,5-6,8-9,15-16H,4,7,10H2,1H3
InChIKeyMNNZRIYQLJYSCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylnaphthalen-1-yl)pyrrolidine: Baseline Overview & Procurement


2-(4-Methylnaphthalen-1-yl)pyrrolidine (CAS 524674-39-3) is a pyrrolidine derivative characterized by a five-membered nitrogen heterocycle directly attached at the 2-position to a 4-methylnaphthalene moiety [1]. The compound has a molecular weight of 211.30 g/mol and a computed LogP (XLogP3-AA) of 3.4, indicating significant hydrophobicity . It is commercially available from multiple vendors at purities ≥98%, typically stored at 2–8°C under dry, sealed conditions . This compound is primarily utilized as a research intermediate and chiral building block in organic synthesis and medicinal chemistry, rather than as an active pharmaceutical ingredient .

Substituent Effects in 2-(4-Methylnaphthalen-1-yl)pyrrolidine


Substitution of 2-(4-methylnaphthalen-1-yl)pyrrolidine with structurally similar pyrrolidine-naphthalene analogs (e.g., 4-methyl-2-(naphthalen-1-yl)pyrrolidine [CAS 603068-45-7] or 2-(naphthalen-1-yl)pyrrolidine [CAS 121193-91-7]) is not straightforward. Even minor alterations in the position of the methyl group or the point of pyrrolidine attachment can lead to quantifiable differences in key molecular descriptors such as lipophilicity (LogP) and topological polar surface area (TPSA), as evidenced by vendor-specified and computed data [1]. These variations directly impact solubility profiles, metabolic stability, and receptor-binding conformations, rendering generic replacement without re-validation of synthetic pathways or biological assays invalid for research and development purposes. The following section provides the specific, quantifiable evidence underpinning this lack of interchangeability.

Quantitative Evidence for 2-(4-Methylnaphthalen-1-yl)pyrrolidine


Differential Lipophilicity and TPSA vs. Regioisomeric Analogs

2-(4-Methylnaphthalen-1-yl)pyrrolidine exhibits a distinct lipophilicity and polar surface area profile compared to its closest regioisomer, 4-methyl-2-(naphthalen-1-yl)pyrrolidine, and the unsubstituted parent, 2-(naphthalen-1-yl)pyrrolidine. The target compound's specific substitution pattern (4-methyl on naphthalene, pyrrolidine at the 1-position) results in a higher computed LogP and a slightly reduced TPSA, which can influence passive membrane permeability and solvent partitioning [1].

Physicochemical properties Drug-likeness LogP TPSA

Vendor Purity and Stability Profile

Multiple reputable vendors consistently specify a purity of ≥98% for 2-(4-Methylnaphthalen-1-yl)pyrrolidine and recommend storage at 2–8°C in a sealed, dry environment to maintain integrity . In contrast, some commercially available analogs, such as 2-(naphthalen-1-yl)pyrrolidine, are often offered at 95% purity or with less stringent storage guidance, which can introduce variability in synthetic outcomes or assay reproducibility [1].

Chemical procurement Stability Purity Storage

Chiral Building Block for Medicinal Chemistry

The pyrrolidine ring, a saturated nitrogen heterocycle, is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates. The specific 2-(4-methylnaphthalen-1-yl) substitution pattern introduces both steric bulk and a defined stereocenter, making it a valuable chiral building block for the construction of more complex, stereodefined molecules. While direct quantitative biological data for this exact compound is limited in public repositories, class-level SAR from related pyrrolidinylnaphthalenes demonstrates that the presence and position of the methyl group on the naphthalene ring significantly modulate antinociceptive activity [1]. This establishes a clear precedent that this specific substitution pattern is not arbitrary and cannot be assumed equivalent to other regioisomers in a synthetic sequence targeting biologically active compounds.

Chiral building block Medicinal chemistry Pyrrolidine scaffold

Application Scenarios for 2-(4-Methylnaphthalen-1-yl)pyrrolidine


SAR Scaffold for Analgesic and CNS Drug Discovery

Leveraging the established SAR of pyrrolidinylnaphthalenes, this compound serves as a key intermediate for exploring the impact of specific 4-methylnaphthalene substitution on biological activity. Its unique substitution pattern, which differs from more common 2-naphthyl or 6-substituted naphthyl analogs, allows researchers to probe steric and electronic effects on target engagement, as evidenced by prior work in the class [1]. This is particularly relevant for programs targeting central nervous system receptors where subtle changes in lipophilicity and topology can alter blood-brain barrier penetration and receptor selectivity.

Chiral Intermediate for Asymmetric Synthesis

Due to its single stereocenter and the rigid naphthalene backbone, 2-(4-methylnaphthalen-1-yl)pyrrolidine is a valuable chiral building block for constructing stereochemically complex molecules, including natural product analogs and polycyclic frameworks. Its high commercial purity (≥98%) ensures that the stereochemical integrity is maintained during multi-step synthetic sequences .

DAT/NET Pharmacology Research Tool

While direct data for this specific compound is not yet publicly available, related pyrrolidine derivatives bearing naphthyl substituents have shown potent and selective inhibition of dopamine and norepinephrine transporters . This compound's unique substitution pattern makes it a logical candidate for screening as a novel DAT/NET ligand, where even minor structural modifications can drastically alter selectivity and potency.

Reference Standard for Analytical Methods & Metabolite Identification

Given its well-defined physicochemical properties (LogP ~3.4-3.6, TPSA 12 Ų) and high purity, this compound can serve as a retention time marker or reference standard in the development of chromatographic methods (HPLC, LC-MS) for separating and analyzing related naphthyl-pyrrolidine compounds in complex mixtures or biological matrices .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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